Cas no 45894-06-2 (5-bromo-1-benzothiophen-2-amine)

5-Bromo-1-benzothiophen-2-amine is a brominated benzothiophene derivative featuring an amine functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine group allows for further derivatization. The benzothiophene core contributes to its stability and potential biological activity, making it valuable in medicinal chemistry research. The compound’s well-defined structure and synthetic utility make it a useful building block for heterocyclic frameworks. Proper handling under controlled conditions is recommended due to its reactivity.
5-bromo-1-benzothiophen-2-amine structure
45894-06-2 structure
Product name:5-bromo-1-benzothiophen-2-amine
CAS No:45894-06-2
MF:C8H6NSBr
Molecular Weight:228.10894
MDL:MFCD17016085
CID:1520990
PubChem ID:70961378

5-bromo-1-benzothiophen-2-amine 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-benzothiophen-2-amine
    • 2-Amino-5-bromo-benzo[b]thiophene
    • SY321040
    • SCHEMBL13654389
    • 45894-06-2
    • PB15286
    • AMY3685
    • A872321
    • VBA89406
    • BS-42887
    • MFCD17016085
    • CS-0053887
    • 5-Bromobenzo[b]thiophen-2-amine
    • DTXSID801304681
    • 2-Amino-5-bromobenzo[b]thiophene
    • MDL: MFCD17016085
    • インチ: InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
    • InChIKey: GSEAIYIHFDGRAP-UHFFFAOYSA-N
    • SMILES: NC1=CC2=CC(Br)=CC=C2S1

計算された属性

  • 精确分子量: 226.94043g/mol
  • 同位素质量: 226.94043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • XLogP3: 3.3

5-bromo-1-benzothiophen-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124527-1g
5-Bromobenzo[b]thiophen-2-amine
45894-06-2 97%
1g
¥5659.00 2024-05-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03429-50G
5-bromo-1-benzothiophen-2-amine
45894-06-2 97%
50g
¥ 46,992.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03429-5G
5-bromo-1-benzothiophen-2-amine
45894-06-2 97%
5g
¥ 8,454.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03429-25G
5-bromo-1-benzothiophen-2-amine
45894-06-2 97%
25g
¥ 29,370.00 2023-04-13
Chemenu
CM108024-1g
5-Bromobenzo[b]thiophen-2-amine
45894-06-2 95%+
1g
$*** 2023-03-31
eNovation Chemicals LLC
Y0996317-5g
5-bromobenzo[b]thiophen-2-amine
45894-06-2 95%
5g
$1350 2024-08-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB36610-1g
5-bromo-1-benzothiophen-2-amine
45894-06-2 97%
1g
4263.00 2021-06-01
eNovation Chemicals LLC
D495562-1G
5-bromo-1-benzothiophen-2-amine
45894-06-2 97%
1g
$525 2024-05-23
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB36610-0.25g
5-bromo-1-benzothiophen-2-amine
45894-06-2 97%
0.25g
2131.00 2021-06-01
abcr
AB453515-1 g
2-Amino-5-bromo-benzo[b]thiophene; .
45894-06-2
1g
€767.20 2023-05-18

5-bromo-1-benzothiophen-2-amine 関連文献

5-bromo-1-benzothiophen-2-amineに関する追加情報

Comprehensive Overview of 5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2): Properties, Applications, and Research Insights

5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) is a heterocyclic organic compound featuring a benzothiophene core substituted with a bromine atom at the 5-position and an amino group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential as a building block for drug discovery and functional materials. The compound's molecular formula, C8H6BrNS, and molecular weight of 228.11 g/mol make it a valuable intermediate for synthesizing more complex molecules.

Recent studies highlight the growing interest in benzothiophene derivatives, particularly those like 5-bromo-1-benzothiophen-2-amine, for their role in developing kinase inhibitors and antimicrobial agents. Researchers are actively exploring its utility in medicinal chemistry, where its scaffold serves as a precursor for compounds targeting neurodegenerative diseases and cancer. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient derivatization for library synthesis.

From a synthetic perspective, CAS 45894-06-2 is often prepared via cyclization of appropriately substituted precursors or through functional group interconversion of existing benzothiophene frameworks. Its crystalline form and stability under standard conditions facilitate handling in laboratory settings. Analytical characterization typically involves NMR spectroscopy, HPLC, and mass spectrometry, with purity thresholds exceeding 95% for most research applications. These features align with the increasing demand for high-quality intermediates in high-throughput screening platforms.

Beyond pharmaceuticals, 5-bromo-1-benzothiophen-2-amine has emerging applications in organic electronics. Its electron-rich benzothiophene core contributes to charge transport properties, making it relevant for designing OLEDs and photovoltaic materials. This dual applicability in life sciences and materials engineering positions the compound as a multidisciplinary research tool, addressing trending topics like sustainable chemistry and green synthesis.

Environmental and safety profiles of 5-bromo-1-benzothiophen-2-amine are well-documented, with standard precautions recommended for laboratory use. Its non-hazardous classification under normal handling conditions supports its adoption in academic and industrial workflows. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s modularity enables rapid exploration of bioisosteric replacements and scaffold hopping strategies—key themes in modern drug design.

In summary, 5-bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) exemplifies the convergence of synthetic utility and biomedical relevance. Its adaptability across chemoinformatics, catalysis, and material science ensures sustained interest, particularly as researchers seek fragment-based drug discovery approaches. Ongoing investigations into its pharmacophore potential and structure-property relationships will likely expand its applications in cutting-edge technologies.

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